Chlorocycloheptane

Descripción

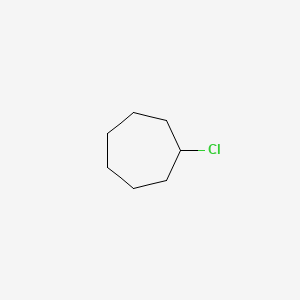

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

chlorocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJSGLZXFNSANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179277 | |

| Record name | Chlorocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2453-46-5 | |

| Record name | Chlorocycloheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptane, chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocycloheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROCYCLOHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DGZ35VX23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorocycloheptane (CAS 2453-46-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocycloheptane, with the Chemical Abstracts Service (CAS) number 2453-46-5, is a cyclic organic compound. It is characterized by a seven-membered carbon ring where one hydrogen atom is substituted by a chlorine atom.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, spectral data, synthesis methodologies, and a discussion of its potential, though currently underexplored, relevance in medicinal chemistry and drug development. Due to the limited specific data on its biological activity and toxicology, information from analogous compounds, particularly chlorocyclohexane, is referenced to provide a broader context.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2453-46-5 | [1][2] |

| Molecular Formula | C₇H₁₃Cl | [1][2] |

| Molecular Weight | 132.63 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 175 °C | [1] |

| Density | 1.01 g/cm³ (estimated) | |

| Refractive Index | 1.4730-1.4770 | |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene. | [3] |

| Vapor Pressure | 1.45 mmHg at 25°C |

Table 2: Spectral Data for this compound

| Spectroscopic Technique | Key Features and Observations | Reference |

| ¹H NMR | Data available, specific shifts can be obtained from spectral databases. | [2] |

| ¹³C NMR | Data available, specific shifts can be obtained from spectral databases. | [2][4] |

| Infrared (IR) Spectroscopy | C-H stretching and bending, C-Cl stretching vibrations are expected. Data available from NIST and other databases. | [2][5] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and fragmentation patterns related to the loss of HCl and alkyl fragments are characteristic. | [2] |

Synthesis of this compound: Experimental Protocols

While specific literature detailing the synthesis of this compound is sparse, established methods for the conversion of cycloalkanols to chlorocycloalkanes are readily adaptable. The synthesis of the analogous and structurally similar chlorocyclohexane from cyclohexanol is well-documented and provides a reliable framework.

Synthesis from Cycloheptanol using Thionyl Chloride (SOCl₂)

This is a common and effective method for converting alcohols to alkyl chlorides. The reaction with thionyl chloride proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Reaction Scheme:

C₇H₁₃OH + SOCl₂ → C₇H₁₃Cl + SO₂ (g) + HCl (g)

Detailed Experimental Protocol (Adapted from Chlorocyclohexane Synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place cycloheptanol. The flask should be cooled in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the cooled cycloheptanol with constant stirring. An excess of thionyl chloride is typically used. The addition is performed slowly to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: After cooling, the reaction mixture is carefully poured into ice-water to quench any remaining thionyl chloride. The product is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed sequentially with a dilute sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude this compound can be further purified by distillation.

Reaction Mechanism Workflow:

Potential Role in Drug Discovery and Development

While no direct biological activities or signaling pathway involvements have been reported for this compound, its structural motifs—the cycloheptane ring and the chloro substituent—are relevant in medicinal chemistry.

The Cycloalkane Scaffold

Cycloalkane rings are prevalent in many pharmaceutical compounds.[6] They serve to:

-

Introduce conformational rigidity: Constraining the flexibility of a molecule can lead to higher binding affinity and selectivity for a biological target.

-

Act as lipophilic spacers: The non-polar nature of the cycloheptane ring can enhance membrane permeability and access to hydrophobic binding pockets of proteins.

-

Serve as bioisosteres: Cycloalkane rings can mimic other groups, such as aromatic rings, while offering different physicochemical properties.

The Role of the Chlorine Substituent

The introduction of a chlorine atom can significantly modulate the properties of a molecule by:

-

Altering Lipophilicity: Generally, chlorination increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Introducing a Site for Metabolism: The carbon-chlorine bond can be a site for metabolic transformation, although it is generally stable.

-

Modifying Electronic Properties: The electronegativity of the chlorine atom can influence the electronic environment of the molecule, potentially affecting its interaction with biological targets.

-

Potential for Cytotoxicity: Some chlorinated organic compounds have been shown to exhibit cytotoxic effects, which could be explored in the context of anticancer drug development.[7][8]

Logical Relationship of Structural Features to Potential Biological Activity:

Safety and Toxicology

-

Flammability: this compound is a flammable liquid and vapor.[2]

-

General Hazards of Chlorinated Alkanes: Chlorinated alkanes as a class can have varying degrees of toxicity, with some being investigated for carcinogenic potential.[7] Chronic exposure should be avoided.

-

Handling: Use in a well-ventilated fume hood is essential. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound (CAS 2453-46-5) is a readily synthesizable cycloalkyl halide. While its physicochemical and spectral properties are reasonably well-documented, there is a significant gap in the literature regarding its biological activity, signaling pathway interactions, and specific toxicology. For researchers in drug discovery, this compound represents a simple, yet potentially valuable scaffold. Its combination of a conformationally influential seven-membered ring and a metabolically relevant chlorine atom suggests that derivatives of this compound could be of interest for developing new therapeutic agents. Further investigation into the biological effects of this and similar simple haloalkanes is warranted to unlock their potential in medicinal chemistry.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | C7H13Cl | CID 75562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 930-28-9: Chlorocyclopentane | CymitQuimica [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Chlorocycloheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of chlorocycloheptane. The information is curated for researchers, scientists, and professionals in drug development who may use this compound as a synthetic intermediate or building block. This document summarizes key quantitative data, outlines a representative experimental protocol for its synthesis, and provides visualizations of chemical workflows.

General and Structural Information

This compound, also known as cycloheptyl chloride, is a cyclic alkyl halide. Structurally, it consists of a seven-membered carbon ring where one hydrogen atom is substituted by a chlorine atom.[1][2] This substitution imparts specific reactivity to the otherwise relatively inert cycloalkane ring, making it a useful intermediate in organic synthesis.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Cycloheptyl chloride, Cycloheptane, chloro- | [1][2][4] |

| CAS Number | 2453-46-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃Cl | [1][2][4] |

| SMILES | ClC1CCCCCC1 | [1] |

| InChI Key | KMJSGLZXFNSANB-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physicochemical data for this compound is summarized below. It is important to note that while some properties are well-documented, others have limited available data in the public literature.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 132.63 | g/mol | [1][2][3][4] |

| Boiling Point | 175 | °C | [4] |

| Purity | >96.0% (GC) | % | [4] |

| Sensitivity | Air sensitive | - | [4] |

| LogP oct/wat | 3.2 (Computed) | - | [1] |

| Water Solubility (log₁₀WS) | -3.4 (Computed) | mol/L | [1] |

| Kovats Retention Index | 1069 / 1026 (Non-polar column) | - | [3][5] |

Note: Some sources indicate that data for melting point and density are not available.[6]

Reactivity and Stability

This compound's reactivity is primarily dictated by the carbon-chlorine bond. As a secondary alkyl halide, it can undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The choice of solvent, nucleophile/base, and temperature will significantly influence the reaction pathway.

The compound is classified as a flammable liquid and vapor.[3][4] It is sensitive to air and should be handled and stored accordingly.[4] It is incompatible with strong oxidizing agents and strong bases.[7]

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid.[3][4]

-

GHS Pictogram: GHS02 (Flame)[4]

-

Precautionary Statements: Include P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P370+P378 (In case of fire: Use appropriate media to extinguish).[3][4]

Standard laboratory safety protocols, including the use of a chemical fume hood and appropriate personal protective equipment (PPE), should be strictly followed when handling this compound.

Representative Experimental Protocol: Synthesis of this compound

Reaction: C₇H₁₃OH + HCl → C₇H₁₃Cl + H₂O (Cycloheptanol to this compound)

Materials:

-

Cycloheptanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂) or Zinc Chloride (ZnCl₂) (as a catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Separatory Funnel, Reflux Apparatus, Distillation Apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, combine cycloheptanol, concentrated hydrochloric acid, and a catalytic amount of anhydrous calcium chloride or zinc chloride.[8] The acid is typically used in excess.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for a specified period. The heat increases the reaction rate.

-

Workup & Separation: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing this compound will separate from the aqueous layer.

-

Washing: Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.

-

Purification: Decant the dried liquid and purify by distillation to obtain the final this compound product.

Disclaimer: This is a generalized protocol adapted from similar syntheses. Researchers should consult relevant literature and perform appropriate risk assessments before conducting any experiment.

Visualizations

As a simple alkyl halide, this compound is not involved in complex biological signaling pathways. The following diagram illustrates a logical workflow for the representative synthesis described in Section 5.0.

Caption: Workflow for the synthesis of this compound from cycloheptanol.

References

- 1. This compound (CAS 2453-46-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H13Cl | CID 75562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. fishersci.com [fishersci.com]

- 8. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Chlorocycloheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocycloheptane, a halogenated cycloalkane, presents a fascinating case study in conformational analysis due to the inherent flexibility of the seven-membered ring. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives exist as a dynamic equilibrium of multiple low-energy conformers, primarily in the twist-chair and twist-boat families. Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon experimental data from analogous compounds and theoretical calculations. It details the key experimental and computational methodologies employed in conformational analysis and presents quantitative structural data in a clear, tabular format.

Introduction to the Conformational Landscape of Cycloheptane

The seven-membered ring of cycloheptane is significantly more flexible than smaller rings like cyclohexane.[1] This flexibility gives rise to a complex potential energy surface with several local minima corresponding to different conformations. The two most important families of conformations for cycloheptane are the twist-chair (TC) and the twist-boat (TB) . Within each family, a continuous pseudorotation pathway exists, allowing for interconversion between various forms.

The twist-chair is generally considered the most stable conformation for cycloheptane, being lower in energy than the chair and boat forms.[2] The introduction of a substituent, such as a chlorine atom, influences the conformational equilibrium by introducing steric and electronic effects. The position of the substituent (e.g., axial vs. equatorial-like) in the various conformers will have a significant impact on their relative energies.

Molecular Structure of this compound: Quantitative Data

Direct experimental data on the precise bond lengths, bond angles, and dihedral angles of this compound is scarce in the literature. However, valuable insights can be gleaned from gas-phase electron diffraction studies of the closely related chlorocyclohexane.[3] This data, along with typical values for haloalkanes, provides a reasonable approximation for the structural parameters of this compound.[4]

Table 1: Key Structural Parameters of Chlorocyclohexane (Gas-Phase Electron Diffraction Data)[3] and Cycloheptane (Theoretical Calculations)[2]

| Parameter | Chlorocyclohexane (Equatorial) | Chlorocyclohexane (Axial) | Cycloheptane (Twist-Chair) |

| Bond Lengths (Å) | |||

| C-C | 1.530 ± 0.002 | 1.530 ± 0.002 | ~1.54 |

| C-H | 1.112 ± 0.005 | 1.112 ± 0.005 | ~1.10 |

| C-Cl | 1.809 ± 0.005 | Not Reported | - |

| Bond Angles (°) | |||

| ∠CCC | 111.3 ± 0.5 | 111.3 ± 0.5 | Varies |

| ∠CCH | 109.9 ± 0.6 | 109.9 ± 0.6 | Varies |

| ∠CCCl | 109.3 ± 0.4 | Not Reported | - |

| Dihedral Angles (°) | Varies | Varies | Varies |

Note: The data for chlorocyclohexane is presented as a reference due to the lack of specific data for this compound. The cycloheptane ring is highly flexible, leading to a range of dihedral angles that define its various conformations.

Conformational Equilibrium of this compound

The introduction of a chlorine atom to the cycloheptane ring is expected to favor conformations where the substituent occupies a pseudo-equatorial position to minimize steric interactions. However, the energetic differences between conformers are likely to be small, leading to a dynamic equilibrium at room temperature.

Table 2: Relative Energies of Cycloheptane Conformers (Theoretical Calculations)[2]

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | 0.0 |

| Chair (C) | ~1.5 |

| Twist-Boat (TB) | ~2.0 |

| Boat (B) | ~2.5 |

The presence of the chlorine atom will alter these relative energies. For instance, in an axial-like position, the chlorine atom would experience greater steric hindrance, destabilizing that particular conformer.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is often employed to fully characterize the conformational landscape of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[1]

Protocol for Conformational Analysis using NMR:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

-

¹H and ¹³C NMR Spectra Acquisition:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra at room temperature.

-

Perform variable-temperature NMR studies by acquiring spectra at a range of temperatures (e.g., from 298 K down to 173 K). At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.

-

-

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY):

-

Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

-

Acquire an HSQC spectrum to correlate directly bonded protons and carbons.

-

Acquire an HMBC spectrum to identify long-range proton-carbon correlations.

-

Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. These are crucial for determining the spatial proximity of atoms in different conformations.

-

-

Data Analysis:

-

Chemical Shifts: Analyze the chemical shifts of protons and carbons. The chemical shift of the proton attached to the chlorine-bearing carbon (the carbinol proton) is particularly informative.

-

Coupling Constants (³JHH): Measure the vicinal proton-proton coupling constants. The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation. By analyzing these coupling constants, the preferred dihedral angles and thus the dominant conformation can be inferred.[5] For example, a large coupling constant (typically > 8 Hz) between two vicinal protons suggests a dihedral angle close to 180° (anti-periplanar), while a small coupling constant (< 3 Hz) suggests a dihedral angle close to 90° (syn-clinal).

-

Nuclear Overhauser Effect (NOE) Correlations: Analyze the NOE cross-peaks to identify protons that are close in space (< 5 Å). The presence or absence of specific NOEs can provide strong evidence for a particular conformation.

-

X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution structure of a molecule in the solid state.[1]

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow a single crystal of this compound of suitable size and quality. This is often the most challenging step, especially for liquids or low-melting solids. Techniques include slow evaporation from a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection:

-

Mount the single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[6]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.[6]

-

The final structure provides precise bond lengths, bond angles, and dihedral angles.

-

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[7]

Protocol for Gas-Phase Electron Diffraction:

-

Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.[8][9]

-

Electron Diffraction: Pass a high-energy beam of electrons through the gas. The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings.[7]

-

Data Collection: Record the diffraction pattern on a detector.

-

Data Analysis:

-

Convert the diffraction pattern into a molecular scattering function.

-

Generate a radial distribution curve, which shows the distribution of interatomic distances in the molecule.

-

Propose a structural model for the molecule, including its conformation(s).

-

Perform a least-squares refinement of the structural parameters (bond lengths, bond angles, dihedral angles, and conformational populations) to fit the experimental data.[10]

-

Computational Chemistry Protocols

Computational modeling is an indispensable tool for exploring the conformational space of flexible molecules and calculating the relative energies of different conformers.[11][12]

Protocol for Computational Conformational Analysis:

-

Conformational Search:

-

Generate an initial 3D structure of this compound.

-

Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. Common methods include molecular mechanics (MM) based searches (e.g., using force fields like MMFF or OPLS) or more rigorous quantum mechanical methods.[11][13] Software packages like CREST can be used for this purpose.[14]

-

-

Geometry Optimization:

-

Frequency Calculations:

-

Perform frequency calculations for each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

-

-

Energy Refinement:

-

For the lowest energy conformers, perform single-point energy calculations using a higher level of theory or a larger basis set (e.g., MP2 or a larger Pople or Dunning basis set) to obtain more accurate relative energies.[12]

-

-

Data Analysis:

-

Analyze the calculated geometries (bond lengths, bond angles, dihedral angles) of the stable conformers.

-

Determine the relative energies (ΔE, ΔH, and ΔG) of the conformers to predict their relative populations at a given temperature using the Boltzmann distribution.

-

Visualizing Conformational Relationships and Workflows

Conformational Interconversion Pathway

The following diagram illustrates the energetic relationship between the major conformations of a cycloheptane ring. The twist-chair and twist-boat are energy minima, while the chair and boat are transition states or higher-energy intermediates.

Caption: Energy landscape of cycloheptane conformations.

Experimental and Computational Workflow for Conformational Analysis

This diagram outlines a typical workflow for a comprehensive conformational analysis of this compound, integrating both experimental and computational approaches.

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a complex and dynamic system. While the twist-chair conformation is likely the global minimum, as in the parent cycloheptane, other low-energy conformers in the twist-boat family are expected to be significantly populated at room temperature. The precise conformational equilibrium and structural parameters are best determined through a synergistic approach that combines the solution-phase insights from NMR spectroscopy, the solid-state structure from X-ray crystallography (when possible), gas-phase data from GED, and the detailed energetic and geometric information from high-level computational modeling. This comprehensive understanding is essential for rationalizing the chemical behavior of this compound and for its potential use in the design of new molecules with specific three-dimensional structures.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Conformational Searching | Rowan [rowansci.com]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. youtube.com [youtube.com]

- 15. chemrxiv.org [chemrxiv.org]

Technical Guide: Synthesis of Chlorocycloheptane from Cycloheptanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the principal methodologies for the synthesis of chlorocycloheptane from cycloheptanol. This compound is a valuable synthetic intermediate in the development of pharmaceuticals and other specialty chemicals.[1] This document details three primary chlorination methods: reaction with thionyl chloride (SOCl₂), substitution using hydrochloric acid with a Lewis acid catalyst, and conversion with phosphorus pentachloride (PCl₅). For each method, this guide presents the reaction mechanism, detailed experimental protocols, and a comparative analysis of reaction parameters and yields. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, logical and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the processes.

Introduction to Chlorination of Cycloheptanol

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Cycloheptanol, a seven-membered cyclic alcohol, can be converted to this compound through nucleophilic substitution.[1][2] This process replaces the hydroxyl (-OH) group, a poor leaving group, with a chlorine atom. The choice of chlorinating agent is critical and depends on factors such as desired yield, stereochemical outcome, reaction conditions, and scalability. The most common and effective reagents for this transformation include thionyl chloride (SOCl₂), concentrated hydrochloric acid (HCl) often in the presence of a Lewis acid like zinc chloride (ZnCl₂), and phosphorus pentachloride (PCl₅).[3]

Method 1: Thionyl Chloride (SOCl₂)

The use of thionyl chloride is a widely employed method for converting secondary alcohols to their corresponding chlorides.[4][5] A significant advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape from the reaction mixture, driving the equilibrium towards the product.[6][7]

Reaction Mechanism

The reaction of cycloheptanol with thionyl chloride typically proceeds through an SNi (Substitution Nucleophilic internal) mechanism, which results in retention of configuration. The alcohol first attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate. A base (like pyridine, if added, or another alcohol molecule) removes the proton. The intermediate then decomposes, with the chlorosulfite group's oxygen forming a bond with the carbon, while the sulfur delivers the chlorine atom to the same face, resulting in the chlorinated product with retention of stereochemistry.[6]

Caption: SNi reaction mechanism for the chlorination of an alcohol using SOCl₂.

Experimental Protocol

-

Reagents: Cycloheptanol, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Pyridine (optional, as a base).

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen), dissolve cycloheptanol in anhydrous DCM.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the SOCl₂.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

-

Quantitative Data

While specific yield data for the conversion of cycloheptanol is not extensively published, the thionyl chloride method is known for providing good to excellent yields for the conversion of secondary alcohols to alkyl chlorides.[7]

| Parameter | Value | Reference |

| Typical Yield | Good to Excellent | [7] |

| Reagent | Thionyl Chloride (SOCl₂) | [4][8] |

| Byproducts | SO₂, HCl (gaseous) | [6] |

| Solvent | Dichloromethane (DCM) | [9] |

| Temperature | 0 °C to Reflux | [9] |

Method 2: Hydrochloric Acid with Lewis Acid Catalyst

The reaction of secondary alcohols with concentrated hydrochloric acid, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), is a classic method for synthesizing alkyl chlorides.[10] This combination of reagents is often referred to as the Lucas reagent.[11]

Reaction Mechanism

This reaction proceeds via an SN1 (Substitution Nucleophilic unimolecular) mechanism. The Lewis acid (ZnCl₂) coordinates to the oxygen atom of the hydroxyl group, making it a much better leaving group (H₂O-ZnCl₂). The leaving group departs, forming a secondary cycloheptyl carbocation. This carbocation is then attacked by the chloride ion (from HCl) to form the final product, this compound.[12][13] Due to the planar nature of the carbocation intermediate, this reaction can lead to a racemic mixture if the starting alcohol is chiral at the carbinol center.

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocol

-

Reagents: Cycloheptanol, Concentrated Hydrochloric Acid (HCl), Zinc Chloride (ZnCl₂, anhydrous) or Calcium Chloride (CaCl₂, anhydrous).

-

Procedure (based on Russian Patent RU2187490C2): [14]

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine cycloheptanol, concentrated hydrochloric acid (33-36% w/w), and calcium chloride (10-30% of cycloheptanol mass). The typical volume ratio of cycloheptanol to hydrochloric acid is between 1:1.5 and 1:4.[14]

-

Heat the reaction mixture to 40-77 °C and stir vigorously for 6-7 hours.[14] The reaction can be carried out at atmospheric or slightly elevated pressure (up to 0.7 atm).[14]

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Allow the layers to separate. Remove the lower aqueous layer.

-

Wash the upper organic layer with cold dilute sulfuric acid, followed by several washes with water until the washings are neutral.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Purify the resulting crude this compound by fractional distillation.

-

Quantitative Data

This method has been shown to produce high yields of chlorocyclohexane, and similar results can be anticipated for cycloheptanol.

| Parameter | Value | Reference |

| Reported Yield | 44.9% (Lab Scale, ZnCl₂) | [13] |

| Reported Yield | 90 - 98% (Patent, CaCl₂) | [14] |

| Reagents | Conc. HCl, ZnCl₂ or CaCl₂ | [12][14] |

| Temperature | 40 - 80 °C | [14] |

| Reaction Time | 6 - 7 hours | [14] |

| Catalyst Loading | 10-30% w/w of CaCl₂ relative to cycloheptanol | [14] |

Method 3: Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent capable of converting both primary and secondary alcohols into alkyl chlorides.[15][16] The reaction is often vigorous and produces phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired product.[17][18]

Reaction Mechanism

The reaction of a secondary alcohol like cycloheptanol with PCl₅ generally follows an SN2 (Substitution Nucleophilic bimolecular) pathway. The alcohol's oxygen atom attacks the phosphorus atom, leading to the displacement of a chloride ion and the formation of an intermediate. A chloride ion then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry.[19]

Caption: SN2 reaction mechanism for the chlorination of an alcohol using PCl₅.

Experimental Protocol

-

Reagents: Cycloheptanol, Phosphorus Pentachloride (PCl₅), Dry Diethyl Ether (or other inert solvent).

-

Procedure:

-

Caution: This reaction is vigorous and releases HCl gas. It must be performed in a well-ventilated fume hood.[18][20]

-

In a three-neck round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), place a solution of cycloheptanol in an anhydrous inert solvent like diethyl ether.

-

Cool the flask in an ice-salt bath.

-

Add solid PCl₅ in small portions to the stirred, cold solution at a rate that keeps the reaction under control.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete.

-

The reaction mixture is then carefully poured onto crushed ice to hydrolyze the excess PCl₅ and POCl₃.[17]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with cold water, followed by a dilute sodium carbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by evaporation.

-

The crude product is purified by vacuum distillation to separate this compound from any remaining POCl₃ (B.P. of POCl₃ = 105.8 °C).[17]

-

Quantitative Data

While PCl₅ is a potent reagent, the formation of byproducts that require careful separation can sometimes lead to lower isolated yields compared to other methods.

| Parameter | Value | Reference |

| Typical Yield | Moderate to Good | [15] |

| Reagent | Phosphorus Pentachloride (PCl₅) | [16][17] |

| Byproducts | POCl₃, HCl | [16] |

| Stereochemistry | Inversion (SN2) | [19] |

| Key Challenge | Separation of product from POCl₃ | [17] |

General Experimental Workflow and Purification

Regardless of the chlorination method used, the overall experimental workflow follows a similar logical progression from reaction setup to the isolation of the pure product.

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification of the final product is crucial to remove unreacted starting material, catalysts, and byproducts. For this compound, a liquid at room temperature, vacuum distillation is the most effective method of purification.[21] This technique allows for distillation at a lower temperature, preventing potential degradation of the product.

Conclusion

The synthesis of this compound from cycloheptanol can be effectively achieved using several established methods.

-

Thionyl Chloride (SOCl₂) is often preferred in laboratory settings due to its high efficiency and the convenient removal of gaseous byproducts, which simplifies purification.

-

**Hydrochloric Acid with a Lewis Acid Catalyst (e.g., CaCl₂ or ZnCl₂) ** represents a cost-effective and high-yielding method suitable for larger-scale synthesis, as demonstrated by patent literature.[14]

-

Phosphorus Pentachloride (PCl₅) is a very reactive and effective agent but presents challenges in the workup stage due to the need to separate the product from the byproduct, phosphorus oxychloride.[17]

The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and desired purity of the final product. For researchers and drug development professionals, understanding the mechanisms and practical considerations of each method is key to successfully incorporating this important synthetic transformation into their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cycloheptanol | C7H14O | CID 10399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Which of the reaction conditions below would produce the following compou.. [askfilo.com]

- 4. What is the product of the following reaction? Cyclohexanol + SOCl2 --> .. [askfilo.com]

- 5. gauthmath.com [gauthmath.com]

- 6. readchemistry.com [readchemistry.com]

- 7. google.com [google.com]

- 8. Complete the following reactions: 1) Cyclohexanol + SOCl2 -> ? 2) Ethyl.. [askfilo.com]

- 9. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 10. brainly.in [brainly.in]

- 11. When cis-2-methylcyclohexanol reacts with the Lucas reagent, the ... | Study Prep in Pearson+ [pearson.com]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

- 14. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]

- 15. brainly.com [brainly.com]

- 16. gauthmath.com [gauthmath.com]

- 17. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

Spectroscopic Analysis of Chlorocycloheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for chlorocycloheptane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited public availability of experimental spectra, the following NMR data is predicted based on the known structure of this compound and typical chemical shift values.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH-Cl) | 4.1 - 4.3 | Multiplet | 1H |

| H-2, H-7 (CH₂) | 1.8 - 2.0 | Multiplet | 4H |

| H-3, H-6 (CH₂) | 1.5 - 1.7 | Multiplet | 4H |

| H-4, H-5 (CH₂) | 1.3 - 1.5 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (CH-Cl) | 65 - 70 |

| C-2, C-7 (CH₂) | 35 - 40 |

| C-3, C-6 (CH₂) | 28 - 33 |

| C-4, C-5 (CH₂) | 25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The data presented here is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1][2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2940 | Strong | C-H stretch (alkane) |

| 2850 - 2870 | Strong | C-H stretch (alkane) |

| 1440 - 1460 | Medium | CH₂ scissoring |

| 700 - 800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 132 | Moderate | [M]⁺ (with ³⁵Cl), Molecular ion |

| 134 | Low | [M+2]⁺ (with ³⁷Cl), Isotopic molecular ion |

| 97 | High | [M - Cl]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is then acquired on an NMR spectrometer.

-

Sample Preparation: A few milligrams of liquid this compound are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Acquisition Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Pulse sequence: Standard single-pulse experiment

-

Relaxation delay: 1-2 seconds

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Pulse sequence: Proton-decoupled single-pulse experiment

-

Relaxation delay: 2-5 seconds

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique.

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Injector temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier gas: Helium.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or ion trap.

-

Scan range: m/z 40-400.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.

References

Navigating the Flexible Landscape: A Theoretical Conformational Analysis of Chlorocycloheptane

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of seven-membered rings like cycloheptane presents a significant challenge in molecular modeling and drug design. The introduction of a substituent, such as a chlorine atom, further complicates the potential energy surface, influencing the molecule's reactivity, spectroscopic properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to analyze the conformational preferences of chlorocycloheptane, drawing upon established principles and methodologies from studies of cycloheptane and related substituted cycloalkanes.

The Conformational Zoo of Cycloheptane

Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The two primary families of conformations are the chair and boat forms, which exist in twisted, lower-symmetry variations to relieve torsional strain. The most stable conformations of cycloheptane are generally accepted to be the twist-chair (TC) and the twist-boat (TB) . Within these families, pseudorotation pathways allow for the interconversion of various forms. For a monosubstituted cycloheptane like this compound, the substituent can occupy several non-equivalent positions, broadly classified as axial-like and equatorial-like, leading to a complex mixture of conformational isomers.

Methodologies for Conformational Analysis

A thorough understanding of the conformational landscape of this compound requires a synergistic approach, combining computational modeling with experimental validation.

Computational Chemistry: The Theoretical Lens

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for exploring the potential energy surface of flexible molecules. These methods can predict the geometries, relative energies, and vibrational frequencies of different conformers.

Typical Computational Protocol:

-

Conformational Search: An initial exploration of the potential energy surface is performed to identify all possible low-energy conformers. This is often achieved using molecular mechanics force fields (e.g., MMFF) or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the precise arrangement of atoms at the minimum of the potential energy well for each conformer.

-

Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using an even more accurate method, such as coupled-cluster theory (e.g., CCSD(T)), to obtain highly reliable relative energies between the conformers.

-

Thermodynamic Corrections: Frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. These corrections are crucial for predicting the relative populations of conformers at a given temperature.

Experimental Validation: Grounding Theory in Reality

While this guide focuses on the theoretical aspects, it is crucial to note that computational results are most powerful when validated by experimental data. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying conformational equilibria in solution.[1] By analyzing coupling constants and nuclear Overhauser effects (NOEs) at different temperatures, the relative populations of different conformers can be determined.

-

Gas-Phase Electron Diffraction (GED): GED provides detailed structural information (bond lengths, bond angles, and dihedral angles) for molecules in the gas phase, free from solvent effects.[2] This technique is particularly valuable for determining the geometries of the most stable conformers.

Conformational Preferences of this compound

The primary conformations of this compound are expected to be the twist-chair (TC) and twist-boat (TB) forms, with the chlorine atom in either an axial-like or equatorial-like position. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Table 1: Predicted Low-Energy Conformers of this compound and Their Key Characteristics

| Conformer Family | Substituent Position | Key Steric Interactions | Predicted Relative Stability |

| Twist-Chair (TC) | Equatorial-like | Minimal transannular strain | Most Stable |

| Twist-Chair (TC) | Axial-like | Potential 1,3- and 1,4-diaxial-like interactions | Less stable than equatorial-like TC |

| Twist-Boat (TB) | Equatorial-like | Some non-bonded interactions | Less stable than TC conformers |

| Twist-Boat (TB) | Axial-like | Significant transannular strain | Least Stable |

Table 2: Illustrative Quantitative Data for this compound Conformers (Hypothetical, based on related systems)

Note: The following data is illustrative and intended to represent the type of quantitative information obtained from computational studies. Specific values for this compound require a dedicated theoretical investigation.

| Conformer | Relative Energy (kcal/mol) | C-Cl Bond Length (Å) | Key Dihedral Angle (°) |

| TC-equatorial | 0.00 | 1.81 | ~60 |

| TC-axial | 0.5 - 1.0 | 1.82 | ~175 |

| TB-equatorial | 1.5 - 2.5 | 1.81 | ~70 |

| TB-axial | > 3.0 | 1.83 | ~160 |

Conformational Interconversion Pathways

The various conformers of this compound are not static but are in constant interconversion. These dynamic processes can be visualized as pathways on the potential energy surface, connecting different minima (conformers) via transition states.

Caption: Conformational interconversion pathways in this compound.

The diagram above illustrates the relationships between the major conformers of this compound. Pseudorotation allows for low-energy interconversions within the twist-chair and twist-boat families, while higher-energy ring inversion processes connect the two families.

Experimental Protocols

To provide a complete picture, the following are detailed methodologies for the key experimental techniques that would be employed to study the conformational analysis of this compound.

Gas-Phase Electron Diffraction (GED) Experimental Protocol

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The radially symmetric diffraction pattern is converted into a molecular scattering curve. This curve is then analyzed by fitting it to a theoretical model of the molecule's geometry. By considering a mixture of different conformers, their relative populations and precise geometries can be determined.

Caption: Simplified workflow for Gas-Phase Electron Diffraction (GED).

NMR Spectroscopy Experimental Protocol

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures, typically ranging from room temperature down to the solvent's freezing point.

-

Data Analysis:

-

Chemical Shifts and Coupling Constants: The temperature dependence of chemical shifts and vicinal coupling constants (³JHH) is analyzed. At low temperatures, the conformational equilibrium may be slowed enough to observe signals from individual conformers.

-

Coalescence Temperature: The temperature at which the signals for two interconverting conformers merge (the coalescence temperature) can be used to determine the free energy of activation for the conformational exchange.

-

Integration: At temperatures where individual conformers are resolved, the relative populations can be determined by integrating the corresponding signals.

-

Conclusion

The theoretical conformational analysis of this compound is a complex but tractable problem. By employing modern computational chemistry techniques, it is possible to map out the potential energy surface and identify the key low-energy conformers. While a dedicated study with comprehensive quantitative data for this compound is yet to be widely published, the principles derived from studies of cycloheptane and other substituted cycloalkanes provide a robust framework for understanding its conformational behavior. The synergy between theoretical predictions and experimental validation through techniques like GED and NMR spectroscopy is essential for a complete and accurate picture, which is of paramount importance for applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Physical Properties of Cycloheptyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptyl chloride, with the chemical formula C₇H₁₃Cl, is a halogenated cycloalkane that serves as a valuable intermediate in organic synthesis. Its physical properties are crucial for its application in research and development, particularly in the fields of medicinal chemistry and material science, where it can be a precursor for more complex molecules. This guide provides a comprehensive overview of the known physical characteristics of cycloheptyl chloride, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical Properties

The physical properties of a compound dictate its behavior in various experimental and industrial settings. Understanding these characteristics is essential for process design, reaction optimization, and ensuring safety.

Data Presentation

The quantitative physical properties of cycloheptyl chloride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃Cl | [1][2] |

| Molecular Weight | 132.63 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | - |

| Boiling Point | 175 °C | [1][3] |

| Melting Point | Not available in cited literature | [1] |

| Density | 1.01 g/mL | [1] |

| Refractive Index | 1.453 | [1] |

| Solubility in Water | Expected to be insoluble | [4][5][6] |

| Solubility in Organic Solvents | Expected to be soluble in ethanol, diethyl ether, and acetone | [5][7][8] |

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulously executed experimental procedures. The following sections detail the methodologies for measuring the key physical properties of cycloheptyl chloride.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and accurate technique.[9][10][11]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (one end sealed)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or silicone oil

Procedure:

-

Fill the small test tube with approximately 0.5-1 mL of cycloheptyl chloride.

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into a Thiele tube or an oil bath filled with a suitable heating medium, ensuring the rubber band is above the liquid level.

-

Gently heat the side arm of the Thiele tube or the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise way to determine the density of a liquid.[12][13][14]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper. Ensure no air bubbles are trapped and that the capillary is filled. Wipe any excess water from the outside.

-

Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with cycloheptyl chloride at the same temperature and weigh it (m₃).

-

The density of cycloheptyl chloride (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and can be used to identify and assess the purity of a sample.[15][16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Using a dropper, place a few drops of cycloheptyl chloride onto the lower prism.

-

Close the prisms and allow the sample to spread evenly, forming a thin film.

-

Allow the sample to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the chromatic dispersion compensator to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

Determination of Solubility (Qualitative Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be made by observing the miscibility of the solute in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, diethyl ether, acetone)

Procedure:

-

To a series of clean, dry test tubes, add approximately 1 mL of cycloheptyl chloride.

-

To each test tube, add approximately 1 mL of a different solvent (water, ethanol, diethyl ether, acetone).

-

Gently agitate or vortex each mixture for a set period (e.g., 1 minute).

-

Allow the mixtures to stand and observe for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble).

-

Record the observations for each solvent. Based on the principle of "like dissolves like," cycloheptyl chloride, a nonpolar organic compound, is expected to be insoluble in polar water but soluble in common organic solvents.[6]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid chemical compound like cycloheptyl chloride.

Caption: Workflow for determining physical properties of cycloheptyl chloride.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Cyclohexyl chloride - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. vedantu.com [vedantu.com]

- 7. chlorocyclohexane [chemister.ru]

- 8. biomall.in [biomall.in]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorocycloheptane IUPAC nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Chlorocycloheptane

This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and a representative synthesis protocol for this compound, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature

The systematic naming of chemical compounds by the International Union of Pure and Applied Chemistry (IUPAC) ensures that a spoken or written chemical name leaves no ambiguity concerning the molecular structure. For this compound, the nomenclature is determined by the rules for naming monocyclic halogenated alkanes.

The IUPAC name for the compound with the chemical formula C₇H₁₃Cl, consisting of a seven-membered carbon ring with a single chlorine substituent, is This compound .[1]

Breakdown of the IUPAC Name:

-

cycloheptane : This is the parent name, indicating a cyclic alkane ("cyclo-") with seven carbon atoms ("-hept-") and only single bonds ("-ane").

-

chloro- : This prefix indicates the presence of a chlorine atom as a substituent on the cycloheptane ring.

Since there is only one substituent on the ring, no numerical locant is necessary to specify the position of the chlorine atom. The numbering of the ring carbons is assumed to start at the point of substitution. Other common, non-systematic names for this compound include cycloheptyl chloride and chloro-cycloheptane.[2][3][4]

The logical process for deriving the IUPAC name is illustrated in the diagram below.

Physicochemical and Spectroscopic Data

A summary of key physical, chemical, and spectroscopic properties for this compound is provided below. This data is essential for experimental design, safety assessment, and analytical characterization.

Physical and Chemical Properties

The following table summarizes important computed and experimental properties of this compound.

| Property | Value | Source |

| Identifiers | ||

| Molecular Formula | C₇H₁₃Cl | [3][4][5][6][7] |

| Molecular Weight | 132.63 g/mol | [1][2][3] |

| CAS Number | 2453-46-5 | [1][3][4][5][6][7] |

| InChIKey | KMJSGLZXFNSANB-UHFFFAOYSA-N | [1][2][3] |

| Thermodynamic Properties | ||

| Standard Gibbs Free Energy of Formation (ΔfG°) | 8.48 kJ/mol (Joback Calculated) | [2] |

| Enthalpy of Formation (gas, ΔfH°gas) | -155.39 kJ/mol (Joback Calculated) | [2] |

| Enthalpy of Fusion (ΔfusH°) | 7.82 kJ/mol (Joback Calculated) | [2] |

| Other Properties | ||

| Kovats Retention Index (Standard non-polar) | 1069, 1026 | [1][5] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.2 (Estimated) | [2] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectra: Available from sources such as NMRShiftDB, with spectra typically acquired on instruments like a BRUKER AC-300.[1]

-

Mass Spectrometry (GC-MS): Mass spectra are available and have been cataloged, providing fragmentation patterns useful for identification.[1]

-

Infrared (IR) Spectra: FTIR and vapor-phase IR spectra have been recorded and are available in databases.[1][3] Data is available from the NIST/EPA Gas-Phase Infrared Database.[3]

Representative Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the literature, a standard and effective method is the nucleophilic substitution of cycloheptanol with a hydrohalic acid or other chlorinating agents. Below is a representative protocol adapted from established procedures for converting secondary alcohols to alkyl chlorides.

Synthesis of this compound from Cycloheptanol

This protocol describes the synthesis of this compound via an Sₙ2-like reaction between cycloheptanol and hydrochloric acid, facilitated by a Lewis acid catalyst like zinc chloride.

Materials:

-

Cycloheptanol

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Heating mantle

-

Stir plate and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, combine cycloheptanol and a catalytic amount of anhydrous zinc chloride.

-

Addition of HCl: Slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The reaction is typically performed at room temperature or with gentle heating to increase the rate.

-

Reaction: Stir the mixture vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the organic layer.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. If two layers do not form, add a suitable organic solvent like diethyl ether.

-

Washing: Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

The workflow for this synthesis is depicted in the diagram below.

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226).[1] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid ignition sources.[1]

References

- 1. This compound | C7H13Cl | CID 75562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 2453-46-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide on the Discovery and First Synthesis of Chlorocycloheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocycloheptane, a seven-membered cyclic alkyl halide, serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. While the definitive "first" synthesis of this compound is not prominently documented in historical chemical literature, its preparation follows well-established principles of organic chemistry. This guide provides a comprehensive overview of the most probable early synthetic routes, focusing on the conversion of cycloheptanol to this compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer a thorough understanding of this fundamental transformation.

Introduction

Two primary pathways are considered for the synthesis of this compound:

-

Substitution Reaction of Cycloheptanol: The hydroxyl group of cycloheptanol can be replaced by a chlorine atom using various reagents, such as thionyl chloride (SOCl₂), or concentrated hydrochloric acid (HCl) often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).

-

Hydrochlorination of Cycloheptene: The addition of hydrogen chloride (HCl) across the double bond of cycloheptene yields this compound.

This guide will detail the experimental protocol for the synthesis of this compound from cycloheptanol using concentrated hydrochloric acid and a catalyst, a method analogous to well-documented syntheses of other cycloalkyl chlorides.[1][2]

Synthesis of this compound from Cycloheptanol